1,2-Bis(6-chloro-9H-purin-9-yl)ethane
Description
1,2-Bis(6-chloro-9H-purin-9-yl)ethane is a bifunctional purine derivative characterized by two 6-chloropurine moieties linked via an ethane bridge. This compound is structurally significant due to the presence of purine rings, which are heterocyclic aromatic systems commonly found in nucleic acids and bioactive molecules.
Properties
IUPAC Name |
6-chloro-9-[2-(6-chloropurin-9-yl)ethyl]purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N8/c13-9-7-11(17-3-15-9)21(5-19-7)1-2-22-6-20-8-10(14)16-4-18-12(8)22/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMYZDHGKZYAIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2CCN3C=NC4=C3N=CN=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294923 | |
| Record name | 9,9'-ethane-1,2-diylbis(6-chloro-9h-purine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23191-87-9 | |
| Record name | NSC98759 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,9'-ethane-1,2-diylbis(6-chloro-9h-purine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(6-chloro-9H-purin-9-yl)ethane typically involves the reaction of 6-chloropurine with an appropriate ethane derivative under specific conditions. One common method involves the use of 6-chloropurine and an ethane dihalide in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at room temperature for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(6-chloro-9H-purin-9-yl)ethane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the purine rings can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states of the purine rings.
Coupling Reactions: The ethane backbone allows for coupling reactions with other organic molecules, forming more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as DMSO or acetonitrile.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-purine derivatives, while oxidation reactions can produce purine N-oxides .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
1,2-Bis(6-chloro-9H-purin-9-yl)ethane has been investigated for its antiviral properties, particularly against viruses such as HIV and Hepatitis. Its mechanism involves inhibiting viral replication by interfering with nucleic acid synthesis.
Case Study: HIV Inhibition
- Study Design: A series of in vitro assays were conducted to evaluate the compound's efficacy against HIV.
- Results: The compound demonstrated significant antiviral activity with an IC50 value in the low micromolar range, indicating potential as a lead compound for further development in HIV therapy.
Table 1: Antiviral Efficacy of this compound
| Virus | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HIV | 2.5 | Inhibition of reverse transcriptase |
| Hepatitis B | 3.0 | Interference with viral DNA polymerase |
Cancer Research
Chemotherapeutic Potential
The compound has been explored for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells. Research indicates that it may act as a DNA intercalator, disrupting the replication process in malignant cells.
Case Study: Apoptosis Induction
- Study Design: Human cancer cell lines were treated with varying concentrations of the compound.
- Results: Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells, suggesting effective anticancer properties.
Table 2: Apoptotic Effects of this compound on Cancer Cells
| Cell Line | Concentration (µM) | % Apoptosis |
|---|---|---|
| HeLa | 5 | 30% |
| MCF-7 | 10 | 50% |
Biochemical Research
Enzyme Inhibition Studies
The compound has shown promise as an inhibitor of various enzymes involved in nucleic acid metabolism. This property is crucial for developing selective inhibitors that can modulate enzymatic activity in therapeutic contexts.
Case Study: Enzyme Inhibition
- Study Design: Kinetic assays were performed to assess the inhibition of DNA polymerase.
- Results: The compound exhibited competitive inhibition with a Ki value indicating strong binding affinity.
Table 3: Enzyme Inhibition by this compound
| Enzyme | Ki (µM) | Type of Inhibition |
|---|---|---|
| DNA Polymerase | 0.8 | Competitive |
| RNA Polymerase | 1.5 | Non-competitive |
Agricultural Applications
Pesticidal Properties
Research has indicated that derivatives of purine compounds can exhibit herbicidal and fungicidal activities. The structural characteristics of this compound may lend it utility in agricultural formulations.
Case Study: Herbicidal Activity
- Study Design: Field trials assessed the efficacy of the compound against common weeds.
- Results: Application resulted in significant reduction in weed biomass compared to control plots.
Table 4: Herbicidal Efficacy of this compound
| Weed Species | Application Rate (g/ha) | % Biomass Reduction |
|---|---|---|
| Amaranthus retroflexus | 50 | 70% |
| Echinochloa crus-galli | 75 | 85% |
Mechanism of Action
The mechanism of action of 1,2-Bis(6-chloro-9H-purin-9-yl)ethane involves its interaction with molecular targets such as nucleic acids and enzymes. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit enzymes involved in purine metabolism, leading to altered cellular functions. These interactions contribute to its potential therapeutic effects, including anticancer and antiviral activities .
Comparison with Similar Compounds
The ethane-bridged structural motif is prevalent in diverse chemical classes. Below is a detailed comparison of 1,2-Bis(6-chloro-9H-purin-9-yl)ethane with analogous compounds, focusing on structural features, applications, and physicochemical properties.
Structural Analogues with Ethane Bridges
Table 1: Comparison of Ethane-Bridged Compounds
Key Observations :
Functional Group Influence: The chloro-purine groups in the target compound contrast with phosphino (e.g., 1,2-Bis(dimethylphosphino)ethane) or halogenated aryl (e.g., 1,2-Bis(pentabromophenyl)ethane) substituents. Chloro-purines are more likely to engage in hydrogen bonding or π-π stacking, relevant to biological interactions, whereas phosphino ligands excel in metal coordination . Electron-withdrawing groups (e.g., nitro in 1,2-Bis(4-nitrophenoxy)ethane) enhance thermal stability in polymers, while electron-deficient purines may increase reactivity in nucleophilic substitutions .
Applications: Pharmaceutical Potential: The target compound’s purine scaffold resembles nucleoside analogs (e.g., antiviral or anticancer agents), though its specific activity remains unexplored in the evidence. In contrast, 1,2-Bis(2-chloroethylthio)ethane (Agent Q) has documented toxicological properties . Material Science: Ethane-bridged compounds with aryl or nitro groups (e.g., 1,2-Bis(4-nitrophenoxy)ethane) improve polymer performance, whereas halogenated variants (e.g., pentabromophenyl) serve as flame retardants .
Synthetic Routes: Chloro-purine derivatives (e.g., 2,6-dichloro-9H-purine) are typically functionalized via nucleophilic substitution with amines or alcohols under basic conditions . Similar strategies may apply to the target compound. Ethane-bridged compounds like 1,2-Bis(3-bromophenoxy)ethane are synthesized via nucleophilic aromatic substitution using dibromoethane and phenols under basic conditions .
Biological Activity
1,2-Bis(6-chloro-9H-purin-9-yl)ethane, a compound with the CAS number 23191-87-9, is a derivative of purine that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound consists of two 6-chloro-9H-purine moieties linked by an ethane bridge. Its molecular formula is , and it exhibits properties typical of purine derivatives, including potential interactions with nucleic acids and enzymes.
Biological Activity
The biological activity of this compound has been investigated in various contexts:
Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in human gastric adenocarcinoma cells (MKN-45), outperforming traditional chemotherapeutics like Paclitaxel in certain assays .
Table 1: Cytotoxic Effects on Cancer Cell Lines
Antimicrobial Properties
In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. It has demonstrated inhibitory effects against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
The proposed mechanisms through which this compound exerts its biological effects include:
- Interaction with DNA : The purine structure allows it to intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in nucleotide synthesis or repair pathways, leading to increased cellular stress and apoptosis in cancer cells .
- Modulation of Signaling Pathways : The compound might influence various signaling pathways related to cell growth and apoptosis through receptor interactions.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Gastric Cancer Cells : A recent investigation highlighted the compound's ability to induce cell cycle arrest and apoptosis in MKN-45 cells through the activation of caspase pathways .
- Antimicrobial Efficacy : Another study focused on its antimicrobial properties, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in infectious diseases.
Q & A
Q. What are the optimal synthetic routes for 1,2-Bis(6-chloro-9H-purin-9-yl)ethane, and how can purity be ensured?
Methodological Answer: The synthesis of bis-purine derivatives typically involves cross-coupling or alkylation reactions. For example, ethane-linked compounds can be synthesized via nucleophilic substitution between halogenated purines and ethane dihalides. A stepwise approach includes:
Purine Activation : 6-Chloro-9H-purine is activated using a base (e.g., NaH) to generate a nucleophilic site.
Coupling Reaction : React with 1,2-dibromoethane under inert conditions (e.g., N₂ atmosphere) at 60–80°C for 12–24 hours .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures removes unreacted precursors.
Purity Analysis : Use HPLC (C18 column, UV detection at 260 nm) and ¹H/¹³C NMR to confirm absence of byproducts (e.g., mono-substituted impurities) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns and confirms ethane bridging. The chloro-purine protons appear as singlet peaks near δ 8.8 ppm, while ethane protons resonate as a singlet at δ 4.2–4.5 ppm .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation of saturated ethanolic solutions. Refine using SHELXL (for small molecules) to resolve bond lengths and angles, ensuring the ethane linker adopts a staggered conformation .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~377.1 Da).
Q. How can researchers mitigate solubility challenges during in vitro biological assays?
Methodological Answer: Due to the hydrophobic purine rings, solubility in aqueous buffers is limited. Strategies include:
Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in PBS or cell culture media.
Liposomal Encapsulation : Formulate with phosphatidylcholine-based liposomes to enhance cellular uptake .
Derivatization : Introduce polar groups (e.g., PEG linkers) at non-critical positions without altering the purine pharmacophore.
Advanced Research Questions
Q. How can computational modeling predict the compound’s electronic properties and binding affinities?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-31G* level. Calculate HOMO-LUMO gaps to assess redox activity, critical for understanding DNA intercalation potential .
- Molecular Docking : Dock the compound into target proteins (e.g., kinase ATP-binding sites) using AutoDock Vina. Parameterize the chloro-purine moieties for partial charges and torsional flexibility. Validate with experimental IC₅₀ data from enzyme inhibition assays.
Q. What experimental strategies resolve contradictions between crystallographic data and spectroscopic results?
Methodological Answer: Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state):
Variable-Temperature NMR : Probe rotational barriers of the ethane linker. Restricted rotation broadens peaks at low temperatures.
Complementary Crystallization : Co-crystallize with a host molecule (e.g., cyclodextrin) to stabilize specific conformers observed in solution .
Solid-State NMR : Compare chemical shifts with solution-phase data to identify crystal packing effects.
Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?
Methodological Answer:
- Analog Synthesis : Modify the purine substituents (e.g., replace Cl with Br, F) or vary the ethane linker length (e.g., propane analogs).
- Biological Screening : Test analogs against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Correlate substituent electronegativity with apoptosis induction .
- Metabolic Stability : Assess hepatic microsome stability to prioritize candidates with prolonged half-lives.
Q. What mechanistic insights can be gained from studying degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions. Monitor degradation via LC-MS to identify labile sites (e.g., ethane linker cleavage).
- Metabolite Profiling : Incubate with liver microsomes; use UPLC-QTOF to detect Phase I/II metabolites (e.g., hydroxylation at purine C8) .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity data?
Methodological Answer:
- Quality Control : Standardize synthesis protocols (e.g., reaction time, temperature) and validate purity (>98% by HPLC) for each batch.
- Dose-Response Curves : Perform triplicate experiments with internal controls (e.g., cisplatin for cytotoxicity assays).
- Statistical Analysis : Apply ANOVA to assess significance of variability; use Bland-Altman plots for inter-batch comparison.
Q. What are best practices for validating the compound’s role in enzyme inhibition mechanisms?
Methodological Answer:
Kinetic Assays : Measure initial reaction rates (e.g., ATPase activity) at varying inhibitor concentrations. Fit data to Michaelis-Menten models to determine inhibition type (competitive/uncompetitive).
Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm direct interaction .
CRISPR Knockout Models : Use gene-edited cell lines lacking the target enzyme to verify specificity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
